molecular formula C19H16N4O B2502153 3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole CAS No. 1170205-72-7

3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2502153
CAS No.: 1170205-72-7
M. Wt: 316.364
InChI Key: IFRKRIKONHQBJJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 3 and a 3-phenylpyrazolidinyl moiety at position 3. Its molecular formula is C₂₀H₂₂N₄O, with a molecular weight of 334.42 g/mol.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-12-8-9-15(10-13(12)2)18-21-19(24-23-18)16-11-20-22-17(16)14-6-4-3-5-7-14/h3-10,16-17,20,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVAFUHKMQKVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CNNC3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-Dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has been recognized for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, with a molecular weight of 380.4 g/mol. The structure includes both oxadiazole and pyrazolidin moieties, which are known to contribute to the biological activity of similar compounds.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. For this specific compound, the synthesis may follow a pathway similar to other oxadiazoles, where the introduction of substituents on the phenyl rings can significantly influence biological activity.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, research indicates that modifications to the oxadiazole structure can enhance cytotoxicity. A related study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 29 μM to higher concentrations against HeLa and MCF-7 cell lines .

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Related Oxadiazole DerivativeHeLa29
Related Oxadiazole DerivativeMCF-773

The anticancer mechanisms attributed to oxadiazoles include inhibition of growth factors and enzymes critical for cancer cell proliferation. The presence of both oxadiazole and pyrazolidin structures may enhance interaction with biological targets through hydrogen bonding and lipophilicity .

Antimicrobial Activity

In addition to cytotoxic properties, some studies have indicated that oxadiazoles possess antimicrobial activities. For example, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential use in treating infections .

Case Studies

  • Cytotoxic Evaluation : A case study involving a series of synthesized oxadiazoles demonstrated that structural modifications significantly impacted cytotoxicity profiles against cancer cell lines. The study highlighted that compounds with increased lipophilicity showed enhanced cellular uptake and subsequent cytotoxic effects .
  • Antimicrobial Screening : Another study evaluated a range of oxadiazole derivatives for antimicrobial activity. Results indicated that certain modifications led to significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole possess significant anticancer properties. For instance, studies have demonstrated that certain oxadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects were particularly noted in glioblastoma cell lines, where specific derivatives showed promising results in reducing cell viability and promoting DNA damage in cancerous cells .

Case Study:
A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that compounds containing the oxadiazole ring exhibited enhanced cytotoxicity against multiple cancer cell lines compared to controls .

Antidiabetic Effects

Oxadiazole derivatives have also been explored for their antidiabetic properties. In vivo studies using Drosophila melanogaster models showed that certain compounds effectively reduced glucose levels, indicating potential as antidiabetic agents .

Case Study:
In a recent study, a series of 1,3,4-oxadiazoles were synthesized and tested for their ability to lower blood glucose levels in diabetic models. Results showed significant reductions in glucose levels with certain derivatives outperforming others in efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .

Case Study:
A series of substituted oxadiazoles were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The findings suggested that several compounds significantly reduced swelling and inflammation compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of oxadiazoles. Modifications at specific positions on the oxadiazole ring or the pyrazolidine moiety can enhance bioactivity and selectivity towards specific targets.

Modification Effect on Activity
Substitution at position 5Increased anticancer activity
Alteration of phenyl groupsEnhanced anti-inflammatory effects
Variation in alkyl chain lengthImproved antidiabetic efficacy

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Chlorinated or methoxy-substituted aryl groups (e.g., 3,4-dichlorophenyl in or trimethoxyphenyl in ) enhance interactions with enzymes like monoamine oxidases (MAOs) or cancer targets. Pyrazolidinyl substituents (as in the target compound) are rare in literature but share similarities with piperidinyl or indolyl moieties in terms of nitrogen-rich pharmacophores, which could modulate receptor binding or solubility .

Synthetic Routes: Most analogs are synthesized via multicomponent cycloadditions or nucleophilic substitutions (e.g., TMSCl-mediated reactions in ).

Physicochemical Properties :

  • The dimethylphenyl group in the target compound increases hydrophobicity compared to polar substituents like sulfinyl or sulfonyl groups in . This may enhance membrane permeability but reduce aqueous solubility.

Pharmacological Potential

  • MAO Inhibition : The 3,4-dichlorophenyl-oxadiazole analog (IC₅₀ = 0.42 μM for MAO-B) indicates that electron-withdrawing groups at position 3 enhance enzyme inhibition. The target compound’s dimethylphenyl group (electron-donating) may shift selectivity toward other targets.
  • Antimicrobial/Anticancer Activity: Compounds with trifluoromethyl or methoxy groups (e.g., ) show promise in these areas. The phenylpyrazolidinyl moiety in the target compound could introduce novel mechanisms of action due to its conformational flexibility.

Preparation Methods

Classical Tiemann-Krüger Method

The Tiemann-Krüger approach involves reacting amidoximes with acyl chlorides or activated carboxylic acids. For the target compound, 3,4-dimethylbenzamidoxime (prepared from 3,4-dimethylbenzonitrile and hydroxylamine) could react with 3-phenylpyrazolidine-4-carbonyl chloride (Scheme 1).

Reaction Conditions :

  • Solvent: Pyridine or TBAF-catalyzed conditions.
  • Temperature: 80–100°C, 6–12 hours.
  • Yield: ~40–60% (estimated based on analogous reactions).

Limitations :

  • Low functional group tolerance due to harsh conditions.
  • Competing side reactions (e.g., over-acylation of amidoxime).

Vilsmeier Reagent-Mediated Activation

A more efficient one-pot method employs Vilsmeier reagent (POCl₃/DMF) to activate carboxylic acids. 3-Phenylpyrazolidine-4-carboxylic acid reacts with 3,4-dimethylbenzamidoxime under mild conditions (Scheme 2).

Optimized Parameters :

  • Molar Ratio: 1:1.2 (amidoxime:acid).
  • Solvent: DMF, RT to 60°C.
  • Yield: 70–85%.

Advantages :

  • Avoids isolation of unstable acyl chlorides.
  • Broad substrate scope for aromatic acids.

1,3-Dipolar Cycloaddition Approaches

Nitrile Oxide-Nitrile Coupling

Nitrile oxides (generated in situ from hydroxamoyl chlorides) undergo [3+2] cycloaddition with nitriles. For the target molecule, 3,4-dimethylphenylnitrile oxide and 3-phenylpyrazolidine-4-carbonitrile could react (Scheme 3).

Catalytic System :

  • PtCl₄ (5 mol%) in CH₃CN.
  • Temperature: 60°C, 8 hours.
  • Yield: ~50% (limited by nitrile oxide dimerization).

Drawbacks :

  • Requires expensive catalysts.
  • Steric hindrance from pyrazolidine reduces reactivity.

Pyrazolidine Ring Construction Post-Oxadiazole Formation

Hydrazine Cyclocondensation

The pyrazolidine moiety is introduced via cyclization of a hydrazine intermediate with a 1,3-diketone. For example, 5-(3-oxopyrazolidin-4-yl)-1,2,4-oxadiazole reacts with 3-phenyl-1,3-diketone under acidic conditions (Scheme 5).

Procedure :

  • Catalyst: p-TsOH (10 mol%).
  • Solvent: Ethanol, reflux, 6 hours.
  • Yield: 65–75%.

Multi-Component Reaction (MCR) Strategies

A one-pot MCR combining 4-aminoantipyrine , benzaldehyde derivatives , and L-proline forms spiro-pyrazolidine-oxadiazole hybrids (Scheme 6). Adapting this method:

Components :

  • 3,4-Dimethylbenzaldehyde.
  • 4-Aminoantipyrine.
  • L-Proline.

Conditions :

  • Solvent: Methanol, reflux.
  • Yield: 90–95% (reported for analogous structures).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Tiemann-Krüger 40–60 6–12 h Simple reagents Low yield, harsh conditions
Vilsmeier Activation 70–85 2–4 h High efficiency, one-pot Requires anhydrous conditions
Nitrile Oxide Cycloaddition 50 8 h Atom-economic Catalyst cost, side reactions
Photoredox Catalysis 35–50 12 h Green chemistry Low yield, specialized equipment
Hydrazine Cyclization 65–75 6 h Modular pyrazolidine synthesis Multi-step
MCR Approach 90–95 3 h High yield, one-pot Limited substrate scope

Mechanochemical and Green Chemistry Innovations

Emerging techniques such as solvent-free mechanochemical grinding offer potential for improving yields and reducing waste. While no studies directly report the target compound’s synthesis via this method, analogous 1,2,4-oxadiazole formations achieve >90% yields in 30 minutes using a ball mill.

Proposed Protocol :

  • Reactants : 3,4-Dimethylbenzamidoxime + 3-phenylpyrazolidine-4-carboxylic acid.
  • Conditions : Stainless-steel jar, 25 Hz, 30 minutes.
  • Additive : SiO₂ (grinding auxiliary).

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethylphenyl)-5-(3-phenylpyrazolidin-4-yl)-1,2,4-oxadiazole?

The synthesis typically involves multi-step protocols starting from substituted precursors. For example:

  • Step 1: Condensation of amidoxime derivatives with carboxylic acid esters in superbasic media (e.g., NaOH/DMSO) to form the oxadiazole core .
  • Step 2: Functionalization of the pyrazolidine moiety via nucleophilic substitution or cyclization reactions under controlled temperatures (50–100°C) and inert atmospheres .
  • Key variables: Solvent polarity (e.g., toluene, DMF), reaction time (4–24 hours), and catalyst selection (e.g., sodium hydride, glacial acetic acid) significantly impact yields (typically 60–85%) .

Q. How can the molecular structure of this compound be characterized?

Advanced analytical techniques are required:

  • X-ray crystallography for absolute conformation determination (e.g., bond angles, torsion parameters) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve substituent positions and verify regioselectivity .
  • Mass spectrometry (HRMS) for molecular weight validation (expected range: ~400–450 g/mol based on analogs) .

Q. What are the critical physicochemical properties relevant to drug discovery?

Key parameters include:

PropertyTypical RangeMethod
logP4.7–5.2Reverse-phase HPLC
Polar Surface Area60–70 ŲComputational modeling
Solubility (logSw)-4.8 to -5.1Shake-flask assay
These influence bioavailability and permeability .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

  • Substituent effects: Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings enhance MAO-B inhibition (IC₅₀: ~0.1–1 µM), while bulky groups reduce metabolic stability .
  • Core heterocycle variations: Replacing pyrazolidine with pyrazole or triazole alters target selectivity (e.g., COX-2 vs. 14-α-demethylase) .
  • Case study: Analog 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole showed 10-fold higher MAO-B affinity than the parent compound .

Q. What computational strategies validate target interactions?

  • Molecular docking: Use enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding modes. Autodock Vina or Schrödinger Suite quantify interaction energies (ΔG: -8 to -10 kcal/mol) .
  • MD simulations: Assess stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
  • QSAR models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How should researchers resolve contradictions in bioactivity data?

  • Case 1: Discrepancies in IC₅₀ values (e.g., MAO-A vs. MAO-B inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). Validate using recombinant human isoforms .
  • Case 2: Conflicting cytotoxicity results (e.g., HeLa vs. MCF-7 cells) require normalization to cell-line-specific metabolic profiles .
  • Solution: Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., selegiline for MAO-B) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification: Column chromatography is impractical at >10 g scales. Switch to recrystallization (solvent: ethanol/water) or centrifugal partition chromatography .
  • Yield optimization: Replace air-sensitive reagents (e.g., NaH) with polymer-supported bases to simplify workup .
  • Byproduct management: Monitor intermediates via inline FTIR to minimize side reactions (e.g., oxadiazole ring decomposition) .

Methodological Recommendations

Q. How to design a robust SAR study for this compound?

  • Library design: Synthesize 15–20 analogs with systematic substitutions (e.g., halogens, methoxy, methyl groups) on phenyl and pyrazolidine rings .
  • Assay panel: Include enzymatic (MAO-A/B, COX-1/2) and cellular (apoptosis, ROS generation) targets .
  • Data analysis: Use PCA (Principal Component Analysis) to cluster bioactivity profiles and identify critical substituents .

Q. What in silico tools predict metabolic liabilities?

  • Software: SwissADME, pkCSM, or StarDrop to estimate CYP450 metabolism, plasma protein binding, and clearance .
  • Metabolite ID: Combine molecular networking (GNPS) with LC-MS/MS to detect phase I/II metabolites .

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